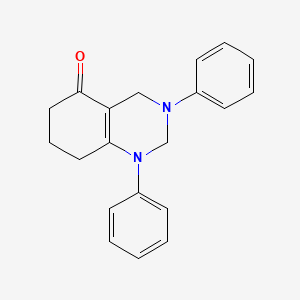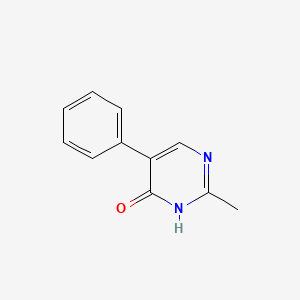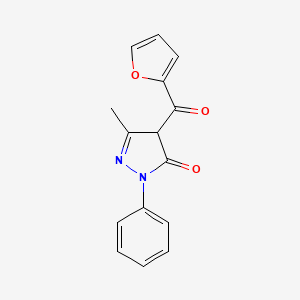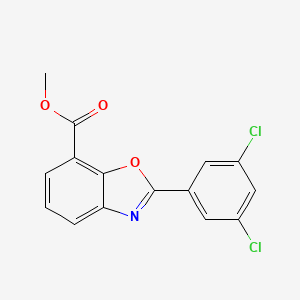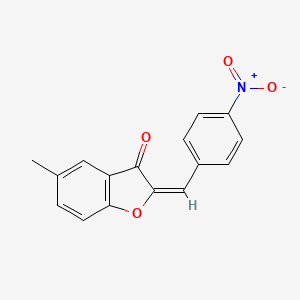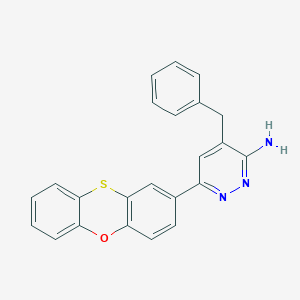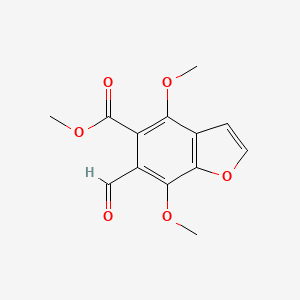
Methyl 6-formyl-4,7-dimethoxy-1-benzofuran-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-formyl-4,7-dimethoxybenzofuran-5-carboxylate is a benzofuran derivative known for its unique chemical structure and potential applications in various scientific fields. Benzofuran compounds are characterized by a fused benzene and furan ring, which imparts distinct chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-formyl-4,7-dimethoxybenzofuran-5-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the benzofuran core followed by functional group modifications. For instance, starting from a suitable benzofuran precursor, formylation and methoxylation reactions can be employed to introduce the formyl and methoxy groups at the desired positions. The final step often involves esterification to obtain the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yield reaction conditions to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-formyl-4,7-dimethoxybenzofuran-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion to 6-carboxy-4,7-dimethoxybenzofuran-5-carboxylate.
Reduction: Formation of 6-hydroxymethyl-4,7-dimethoxybenzofuran-5-carboxylate.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Applications De Recherche Scientifique
Methyl 6-formyl-4,7-dimethoxybenzofuran-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 6-formyl-4,7-dimethoxybenzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-formyl-4,7-dimethoxybenzofuran-5-carboxylate: shares similarities with other benzofuran derivatives such as:
Uniqueness
Methyl 6-formyl-4,7-dimethoxybenzofuran-5-carboxylate: is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
87145-68-4 |
|---|---|
Formule moléculaire |
C13H12O6 |
Poids moléculaire |
264.23 g/mol |
Nom IUPAC |
methyl 6-formyl-4,7-dimethoxy-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C13H12O6/c1-16-10-7-4-5-19-12(7)11(17-2)8(6-14)9(10)13(15)18-3/h4-6H,1-3H3 |
Clé InChI |
WFYUYVRFDSFXAX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C2=C1C=CO2)OC)C=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


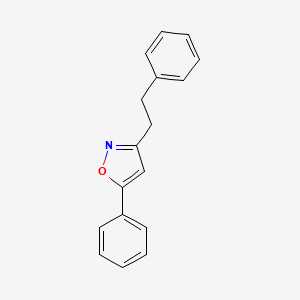
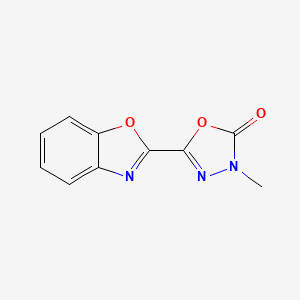
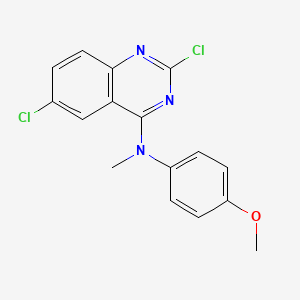
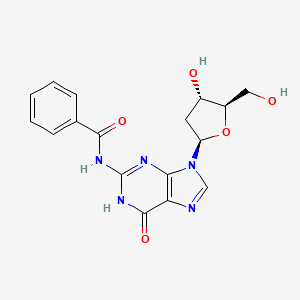
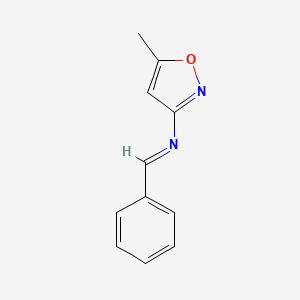
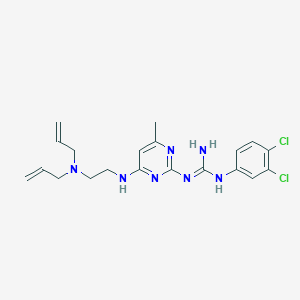
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-3-ol](/img/structure/B12907673.png)
